molecular formula C19H18O8 B1220399 Sakyomicin D CAS No. 86413-77-6

Sakyomicin D

Cat. No.: B1220399
CAS No.: 86413-77-6
M. Wt: 374.3 g/mol
InChI Key: UQVQAGIDTKKVTM-LULLPPNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sakyomicin D is a natural product found in Nocardia with data available.

Scientific Research Applications

Inhibition of Viral Reverse Transcriptase

Sakyomicin D demonstrates potential as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of certain viruses. A study found that sakyomicin A, closely related to this compound, effectively inhibits the reverse transcriptase of the avian myeloblastosis virus and hinders the proliferation of the AIDS-associated HTLV-III/LAV virus. This suggests potential applications in antiviral therapies, especially targeting retroviruses (Tanaka et al., 1986).

Role of Naphthoquinone Moiety

The structure of this compound plays a significant role in its biological activities. A study focusing on sakyomicin A showed that its naphthoquinone moiety is essential for its biological functions, including cytotoxicity and inhibitory actions on reverse transcriptase. This knowledge can be leveraged to understand and improve the pharmacological properties of sakyomicin derivatives (Take et al., 1986).

Antibiotic Properties

Sakyomicins, including this compound, are known for their antibiotic properties. One study described the isolation of sakyomicins A, B, C, and D from a strain of Nocardia, noting their effectiveness against Gram-positive bacteria. This highlights their potential as antibiotic agents in medical research and therapy (Nagasawa et al., 1984).

Properties

CAS No.

86413-77-6

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

(2S,3S,4aR,12bR)-2,3,4a,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C19H18O8/c1-17(25)7-18(26)6-5-9-12(19(18,27)16(24)15(17)23)14(22)8-3-2-4-10(20)11(8)13(9)21/h2-4,15,20,23,25-27H,5-7H2,1H3/t15-,17+,18-,19+/m1/s1

InChI Key

UQVQAGIDTKKVTM-LULLPPNCSA-N

Isomeric SMILES

C[C@@]1(C[C@@]2(CCC3=C([C@@]2(C(=O)[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

SMILES

CC1(CC2(CCC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Canonical SMILES

CC1(CC2(CCC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

86413-77-6

Synonyms

sakyomicin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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